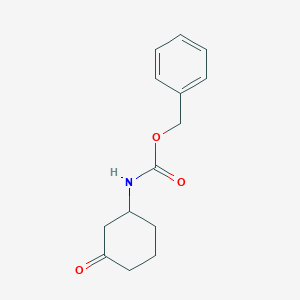
Benzyl (3-oxocyclohexyl)carbamate
Vue d'ensemble
Description
Benzyl (3-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Molecular Structure Analysis
The InChI code for Benzyl (3-oxocyclohexyl)carbamate is 1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
Benzyl (3-oxocyclohexyl)carbamate is a solid at room temperature . The compound should be stored in a dry environment .
Applications De Recherche Scientifique
1. Stereospecific Coupling in Organic Synthesis
Benzyl carbamates are used in stereospecific coupling reactions with aryl- and heteroarylboronic esters, a process crucial in organic synthesis. Depending on the ligand used, this reaction can proceed with either selective inversion or retention at the electrophilic carbon. For instance, tricyclohexylphosphine ligand results in product retention, while an N-heterocyclic carbene ligand leads to inversion. This flexibility is significant in the synthesis of complex molecules (Harris et al., 2013).
2. Development of Antibacterial Agents
A series of (3-benzyl-5-hydroxyphenyl)carbamates have demonstrated potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria. These compounds are ineffective against Gram-negative bacteria, indicating specificity in their action. The structure of the ester group in these compounds significantly influences their antibacterial activity, making them potential candidates for developing new antibacterial drugs (Liang et al., 2020).
3. Synthesis of Oxygenated Cyclohexylamino Building Blocks
Benzyl N-(1-cyclohex-3-enyl)carbamate undergoes various transformations like iodination and epoxidation, leading to the synthesis of oxygenated cyclohexylamino building blocks. These transformations are pivotal in developing complex organic compounds and have diverse applications in synthetic chemistry (Gómez-Sánchez & Marco-Contelles, 2005).
4. Application in Photolabile Compounds Synthesis
Carbamoyl derivatives of photolabile benzoins, particularly of 3′,5′-dimethoxybenzoin, are synthesized via mixed p-nitrophenyl carbonate of the benzoin. These compounds are crucial in photochemistry, where their unique properties are exploited for various applications, including the controlled release of amines through photolysis (Papageorgiou & Corrie, 1997).
5. Gold(I)-Catalyzed Hydroamination
Benzyl carbamates are involved in Gold(I)-catalyzed hydroamination reactions, which are significant in forming complex organic structures. This process is effective for a range of N-unsubstituted carbamates and various substituted allenes, highlighting its versatility in organic synthesis (Kinder, Zhang, & Widenhoefer, 2008).
Safety and Hazards
The safety information for Benzyl (3-oxocyclohexyl)carbamate includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
benzyl N-(3-oxocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIOGCPRWWFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-oxocyclohexyl)carbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


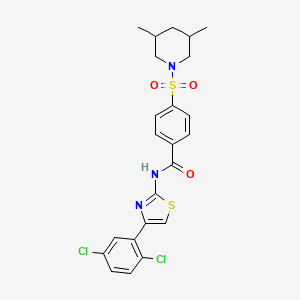
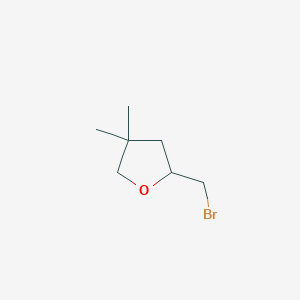
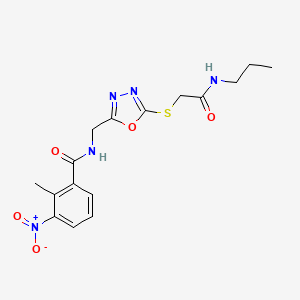
![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

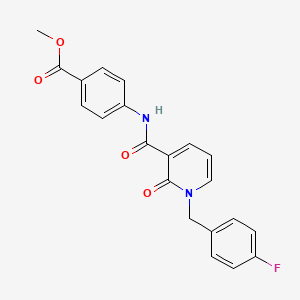
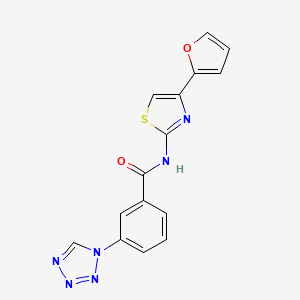

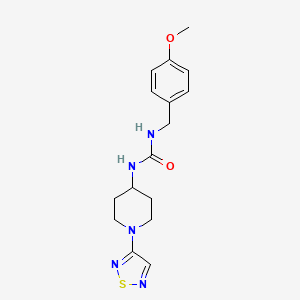
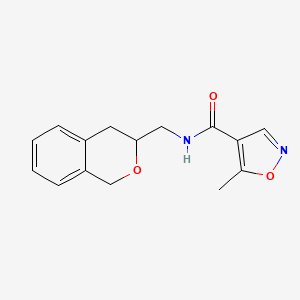
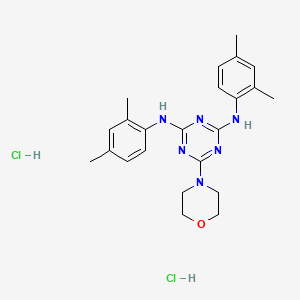
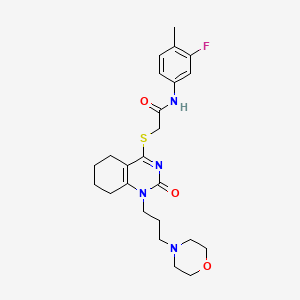
![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)